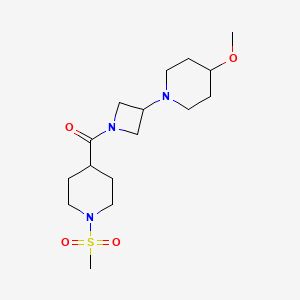

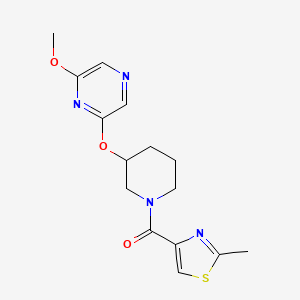

![molecular formula C15H18F3NO5 B2563459 (2S)-2-[(叔丁氧羰基)氨基]-3-[3-(三氟甲氧基)苯基]丙酸 CAS No. 1212864-57-7](/img/structure/B2563459.png)

(2S)-2-[(叔丁氧羰基)氨基]-3-[3-(三氟甲氧基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid is a chiral molecule that is part of a class of compounds known for their tert-butoxycarbonyl (Boc) protected amino acids. These compounds are significant in the synthesis of peptides and various organic molecules, where the Boc group serves as a protective group for the amino functionality during the synthetic process.

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the protection of the amino group with a Boc group, followed by further functionalization of the molecule. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate . Another related compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, was synthesized starting from l-DOPA, which underwent protection and iodination . These methods highlight the multistep nature of synthesizing such compounds, which often require careful control of reaction conditions to maintain the integrity of the chiral centers.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a Boc group attached to the nitrogen of the amino acid. The crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group can be on the same side of a planar ring, indicating the potential for steric interactions that can influence the overall molecular conformation .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, allowing the amino group to participate in peptide bond formation . The presence of other functional groups, such as the trifluoromethoxy group in the compound of interest, can also influence the reactivity and the types of reactions the molecule can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall molecular structure. For example, the presence of a Boc group increases the steric bulk and can affect the solubility and reactivity of the compound. The trifluoromethoxy group is known to be electron-withdrawing, which can impact the acidity of adjacent protons and the stability of the molecule. The specific properties of (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid would be expected to reflect these general trends, although the exact values would require empirical determination.

科学研究应用

环境修复和土壤科学

与"(2S)-2-[(叔丁氧羰基)氨基]-3-[3-(三氟甲氧基)苯基]丙酸"结构相关的化合物已被研究其与土壤的相互作用,特别是在除草剂吸附的背景下。Werner、Garratt和Pigott(2012年)汇编了有关苯氧基除草剂对土壤和矿物的吸附数据,这可能与理解类似化合物如何与环境基质相互作用有关。他们的研究重点关注了土壤参数(如pH值、有机碳含量和氧化铁)对吸附行为的影响,提出了在环境修复策略中的潜在应用 (Werner, Garratt, & Pigott, 2012)。

生物降解和环境归宿

Thornton等人(2020年)回顾了土壤和地下水中叔丁基乙醚(ETBE)的生物降解和归宿,提供了对醚类氧合物的微生物降解途径的见解。此信息可以推断到类似化合物,包括"(2S)-2-[(叔丁氧羰基)氨基]-3-[3-(三氟甲氧基)苯基]丙酸",以了解其环境归宿和生物修复的潜力 (Thornton et al., 2020)。

抗氧化剂和化学预防特性

最近的研究探索了与"(2S)-2-[(叔丁氧羰基)氨基]-3-[3-(三氟甲氧基)苯基]丙酸"相关的化合物的抗氧化剂和潜在化学预防特性。Liu和Mabury(2020年)回顾了合成酚类抗氧化剂(SPA)的环境出现、人体暴露和毒性,包括它们在各种环境基质和生物样品中的检测。该综述还讨论了SPA及其转化产物的毒性问题,表明需要进一步研究更安全、更环保的抗氧化剂 (Liu & Mabury, 2020)。

生物蓄积和环境持久性

对全氟化酸的生物蓄积和环境持久性进行了严格的审查,重点关注它们在野生动物中的检测和潜在健康影响。Conder等人(2008年)讨论了全氟羧酸(PFCAs)和磺酸盐(PFASs)的生物蓄积潜力,强调需要更多研究来充分了解这些化合物的环境和健康影响。他们的研究结果与评估相关化合物的环境行为有关,包括具有三氟甲氧基的化合物 (Conder et al., 2008)。

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRFZVYLKTUKNA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

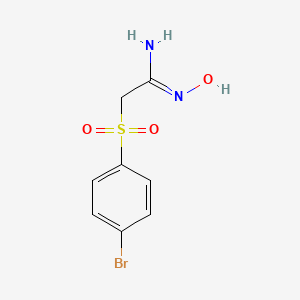

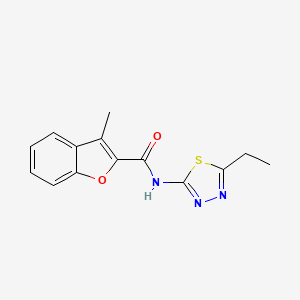

![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)

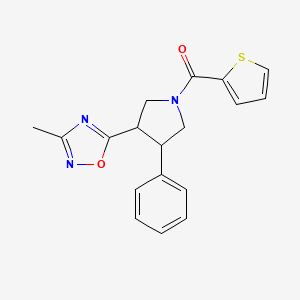

![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)

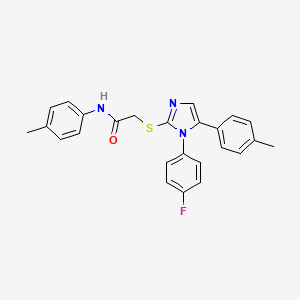

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2563396.png)